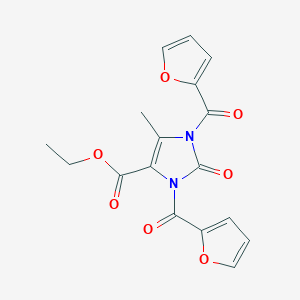![molecular formula C20H23N3O2S B5509485 1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5509485.png)
1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of spiro compounds, which may be related to the target compound, often involves multi-component reactions and one-pot synthesis strategies. For example, a one-pot, three-component synthesis was used to create novel thieno[3',2':5,6]pyrimido[1,2-a]quinoline-2-carboxylates and their spiro derivatives, demonstrating the efficiency of such approaches in generating complex molecular architectures (Ghozlan et al., 2016).
Molecular Structure Analysis
The molecular structure of spiro compounds is often characterized by the presence of a spiro center, where two ring systems are joined at a single atom. This configuration can significantly influence the compound's physical and chemical properties. Structural analyses typically involve various spectroscopic techniques, such as NMR and X-ray crystallography, to elucidate the compound's configuration (Govindaraj et al., 2015).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research has focused on the synthesis of novel compounds through multi-component reactions, demonstrating the chemical's versatility in forming complex structures. For example, Rajesh et al. (2012) synthesized a library of novel compounds via 1,3-dipolar azomethine ylide cycloaddition in ionic liquid, showcasing the compound's utility in creating diverse spiroheterocycles with potential for further biological and chemical applications (Rajesh, Bala, & Perumal, 2012).
Antimicrobial Applications
Moghaddam‐manesh et al. (2020) prepared new derivatives and evaluated their antimicrobial effects, including antibacterial and antifungal activities. This research highlights the compound's potential as a scaffold for developing antimicrobial agents [(Moghaddam‐manesh, Ghazanfari, Sheikhhosseini, & Akhgar, 2020)](https://consensus.app/papers/synthesis-characterization-antimicrobial-evaluation-moghaddam‐manesh/75c9fa796042552bae630ebb5cd93873/?utm_source=chatgpt).
Structural Studies
The crystal structure of related compounds has been determined to understand their conformation and interactions at the molecular level. Mathusalini et al. (2015) analyzed the crystal structure of a related compound, providing insights into its stereochemistry and potential for interactions, which is crucial for designing compounds with specific biological activities (Mathusalini, Viswanathan, Mohan, Lin, & Velmurugan, 2015)
Biological and Pharmacological Research
Kumar et al. (2008) focused on the atom economic and stereoselective synthesis of spiro-piperidin-4-ones, evaluating their in vitro and in vivo activity against Mycobacterium tuberculosis. Their findings underscore the compound's relevance in medicinal chemistry, particularly for antimycobacterial therapy, highlighting its potential as a base for developing effective treatments against tuberculosis (Kumar, Perumal, Senthilkumar, Yogeeswari, & Sriram, 2008).
Propiedades
IUPAC Name |
1'-(4-ethyl-5-methylthiophene-3-carbonyl)spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c1-3-14-13(2)26-12-15(14)18(24)23-10-8-20(9-11-23)19(25)21-16-6-4-5-7-17(16)22-20/h4-7,12,22H,3,8-11H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBNZBFHUNCZKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C(=O)N2CCC3(CC2)C(=O)NC4=CC=CC=C4N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-2-(3-methylphenoxy)acetamide](/img/structure/B5509413.png)
![7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5509415.png)
![1-{4-[(2-phenyl-4-quinazolinyl)amino]phenyl}ethanone](/img/structure/B5509423.png)
![N-[(5-{[6-(hydroxymethyl)-1,4-oxazepan-4-yl]methyl}-2-furyl)methyl]-N-methylmethanesulfonamide](/img/structure/B5509431.png)
![2-{2-oxo-2-[4-(2-pyridinyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]ethyl}-1(2H)-phthalazinone](/img/structure/B5509436.png)
![(1S*,5R*)-6-benzyl-3-(2,6-difluorobenzoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5509443.png)
![3-[5-(1,1-dimethylpropyl)-1,2,4-oxadiazol-3-yl]-6-methylpyridazine](/img/structure/B5509446.png)
![({5-[1-(1H-1,2,3-benzotriazol-5-ylcarbonyl)piperidin-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5509457.png)
![1-{[5-(ethylthio)-2-thienyl]carbonyl}-3-azepanamine hydrochloride](/img/structure/B5509465.png)
![5-[(4-chlorophenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5509469.png)

![4-[(diethylamino)sulfonyl]-N-propyl-2-thiophenecarboxamide](/img/structure/B5509483.png)
![2-[2-oxo-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]dec-8-yl]acetamide](/img/structure/B5509496.png)
![2-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]thio}-5,6-dimethyl-1H-benzimidazole](/img/structure/B5509503.png)